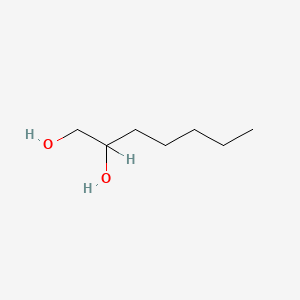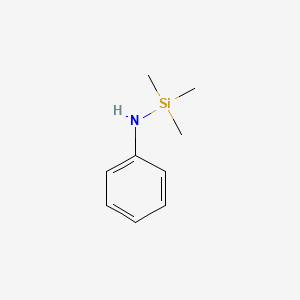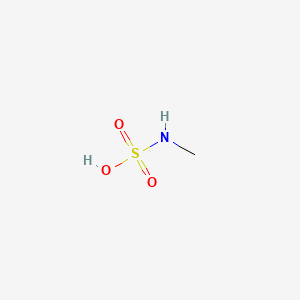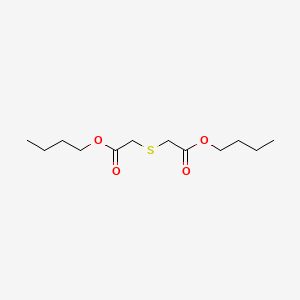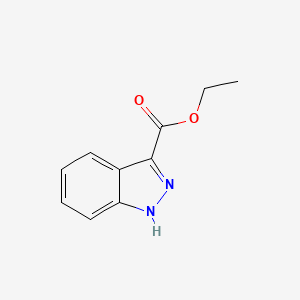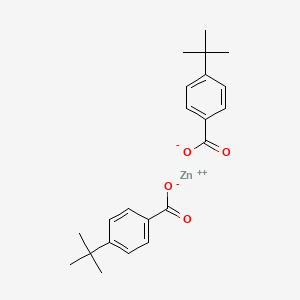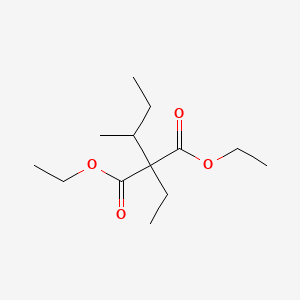
乙基四甲基环戊二烯
描述
Ethyltetramethylcyclopentadiene is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, characterized by the presence of ethyl and tetramethyl groups attached to the cyclopentadiene ring
科学研究应用
Ethyltetramethylcyclopentadiene has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Industry: Ethyltetramethylcyclopentadiene is used in the production of specialty chemicals, polymers, and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: Ethyltetramethylcyclopentadiene can be synthesized through several methods. One common approach involves the alkylation of tetramethylcyclopentadiene with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of ethyl halide to introduce the ethyl group.
Industrial Production Methods: In an industrial setting, the production of ethyltetramethylcyclopentadiene may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: Ethyltetramethylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, organometallic reagents, various solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
作用机制
The mechanism by which ethyltetramethylcyclopentadiene exerts its effects depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of various substrates. The molecular targets and pathways involved vary based on the specific reaction and the metal center used.
相似化合物的比较
Ethyltetramethylcyclopentadiene can be compared with other substituted cyclopentadienes, such as:
Tetramethylcyclopentadiene: Lacks the ethyl group, leading to different reactivity and applications.
Pentamethylcyclopentadiene: Contains an additional methyl group, which can influence its steric and electronic properties.
Trimethylsilylcyclopentadiene: Substituted with a trimethylsilyl group, affecting its reactivity and use in silicon-based chemistry.
The uniqueness of ethyltetramethylcyclopentadiene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
5-ethyl-1,2,3,4-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-6-11-9(4)7(2)8(3)10(11)5/h11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYDFFLUOPTQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342872 | |
| Record name | Ethyltetramethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57693-77-3 | |
| Record name | Ethyltetramethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyltetramethylcyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyltetramethylcyclopentadiene interact with RuCl3•H2O, and what is the significance of the resulting compound?
A1: Ethyltetramethylcyclopentadiene reacts with RuCl3•H2O to yield a dimeric ruthenium compound, denoted as compound 2 in the study []. This reaction is significant because it forms the basis for synthesizing various Ethyltetramethylcyclopentadienylruthenium complexes. These complexes, particularly those with trimethylphosphine ligands, are structurally similar to known iridium-based catalysts used in hydrocarbon activation. The researchers suggest that these ruthenium analogs might exhibit enhanced reactivity due to their electronic structure [].
Q2: What structural insights were gained from the crystal structure analysis of the synthesized Ethyltetramethylcyclopentadienylruthenium compounds?
A2: Crystallography revealed that in all synthesized compounds (2, 3, and 4), the ruthenium atom adopts a "three-leg-piano-stool" geometry, a common motif in organometallic chemistry []. Furthermore, the analysis showed that the Ru-Cl bonds in compounds 3 and 4, which incorporate trimethylphosphine ligands, are elongated compared to typical Ru-Cl bond lengths. This elongation suggests that the Ru-Cl bond in these compounds is labile, making them potentially more susceptible to ligand substitution reactions, a property crucial for catalytic activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





